N,4-dimethylpentan-2-amine

Asymmetric catalysis Organocatalysis Enantiodivergent synthesis

In asymmetric synthesis, subtle N-substituent changes can unpredictably invert enantioselectivity, compromising reproducibility. N,4-Dimethylpentan-2-amine (CAS 3329-35-9) is the defined N-methyl secondary amine scaffold proven to deliver enantiodivergent control across 8 reaction types and 90 substrate examples when incorporated into organocatalyst architectures. • Enables the specific enantiomeric series accessible via N-Me-substituted catalysts; substitution with N-Et, N-iPr, or N-iBu analogs inverts stereochemical outcomes. • Available as free base (CAS 3329-35-9) or well-characterized hydrochloride salt (CAS 89979-62-4, mp 136-138 °C) for precise stoichiometric handling. • Essential comparator for systematic SAR mapping of N-alkyl effects on catalyst conformation and stereoselectivity.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 3329-35-9
Cat. No. B1644671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dimethylpentan-2-amine
CAS3329-35-9
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCC(C)CC(C)NC
InChIInChI=1S/C7H17N/c1-6(2)5-7(3)8-4/h6-8H,5H2,1-4H3
InChIKeyOJFLJUCXLKCIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Dimethylpentan-2-amine: Procurement Guide


N,4-Dimethylpentan-2-amine (CAS 3329-35-9), also known as (1,3-dimethylbutyl)methylamine or methyl(4-methylpentan-2-yl)amine, is a chiral acyclic secondary amine with the molecular formula C₇H₁₇N and molecular weight of 115.22 g/mol [1]. The compound exists as a racemic mixture unless otherwise specified and features a chiral center at the carbon bearing the secondary amino group, making it an important structural motif in asymmetric synthesis applications [2]. Its hydrochloride salt form (CAS 89979-62-4, MW 151.68 g/mol, melting point 136–138 °C) offers enhanced handling and solubility properties for research applications [3]. This compound serves as a versatile building block in organic synthesis and has demonstrated significant utility as a scaffold for chiral organocatalyst design in enantioselective transformations [2].

Acyclic chiral secondary amine scaffold for organocatalyst development and enantiodivergent synthesis

Racemic mixture supplied; may support asymmetric catalyst screening and N-substitution studies

Hydrochloride salt form available for solid handling and aqueous reaction conditions

Why N,4-Dimethylpentan-2-amine Cannot Be Replaced


Generic substitution with closely related acyclic secondary amines is inadvisable because minor structural modifications at the nitrogen substituent produce profound stereochemical consequences that cannot be predicted by structural similarity alone. Research has demonstrated that simply changing the secondary N-substituent from N-i-Bu to N-Me within the same catalyst architecture—while maintaining identical absolute configuration at the chiral center—modulates catalyst conformation sufficiently to invert the enantioselectivity of asymmetric transformations [1]. This catalyst-controlled enantiodivergence has been validated across eight different reaction types and 90 examples, with stereochemical outcomes determined by the precise N-alkyl group identity rather than the carbon backbone [1]. Consequently, substituting N,4-dimethylpentan-2-amine with an alternative secondary amine such as N-ethyl- or N-isopropyl-4-methylpentan-2-amine would unpredictably alter—or potentially reverse—the stereochemical outcome of catalytic reactions, compromising reproducibility in asymmetric synthesis workflows.

N-Alkyl sensitivity

Changing the N-methyl to other alkyl groups may invert enantioselectivity due to altered catalyst conformation.

Stereochemical divergence

Analogous N-ethyl or N-isopropyl derivatives can yield opposite enantiomers even with identical chiral backbone.

Primary amine mismatch

1,3-Dimethylbutylamine (primary amine) cannot replace N-methylated secondary amine in catalyst design workflows.

Comparative Evidence for Scientific Selection


Enantiodivergent Catalysis via N-Substituent Choice

Direct comparative evaluation reveals that acyclic chiral secondary amine catalysts bearing the N,4-dimethylpentan-2-amine scaffold (N-Me substitution) produce opposite enantioselectivity compared to the structurally analogous N-isobutyl variant when employed in identical asymmetric transformations. In a Michael addition reaction, the N-Me substituted catalyst delivered the product with 92% yield and 94% enantiomeric excess (ee), while the N-i-Bu substituted catalyst—differing only in the nitrogen alkyl group—provided the opposite enantiomer with 90% yield and 95% ee under identical reaction conditions [1]. This enantiodivergent behavior was reproduced across eight different reaction types and 90 substrate examples, demonstrating that the N-Me group confers predictable and distinct stereochemical control compared to the N-i-Bu analog [1].

Enantiodivergent Catalysis
Head-to-head
N-Me catalyst: 92% yield, 94% ee (enantiomer A)
N-i-Bu catalyst: 90% yield, 95% ee (enantiomer B)
Supports enantiodivergent control review
N-substituent dictates stereochemical outcome, not chiral backbone
Asymmetric catalysis Organocatalysis Enantiodivergent synthesis Chiral amine Stereocontrol

Hydrochloride Salt: Handling and Solubility Advantages

The hydrochloride salt of N,4-dimethylpentan-2-amine (CAS 89979-62-4) exhibits a melting point of 136–138 °C, converting the free base liquid into a readily handled crystalline solid suitable for precise weighing and long-term storage [1]. The free base exists as a liquid with density 0.75 g/cm³, boiling point 116.865 °C at 760 mmHg, and LogP 2.0313 [2]. The hydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in reactions requiring aqueous or protic media [1]. In contrast, the structurally related primary amine 1,3-dimethylbutylamine (4-methylpentan-2-amine, CAS 108-09-8) lacks the N-methyl substitution and exhibits a lower boiling point of 106–110 °C and density of 0.717–0.75 g/cm³ [3].

Salt Form Handling
Cross-study
HCl salt: crystalline solid, mp 136–138 °C
Free base: liquid, bp 116.9 °C; primary amine analog bp 106–110 °C
Solid form supports precise dispensing and aqueous solubility context
Physical state and boiling points from cross-study comparisons
Salt formulation Solubility enhancement Chemical handling Pharmaceutical intermediate Research reagent

Biocatalytic Synthesis via Amine Dehydrogenase

The chiral (R)-enantiomer of the structurally analogous 1,3-dimethylbutylamine (the N-desmethyl primary amine counterpart) can be synthesized via an engineered amine dehydrogenase that accepts methyl isobutyl ketone (MIBK) as substrate [1]. This leucine dehydrogenase variant, developed through multiple rounds of protein engineering, catalyzes the asymmetric reductive amination of MIBK with ammonia to produce (R)-1,3-dimethylbutylamine, achieving enantioselective synthesis with reported conversions of >99% in related systems [1]. While the enzymatic route has been established for the primary amine scaffold, N,4-dimethylpentan-2-amine (the N-methylated secondary amine) can be obtained through subsequent N-methylation or directly via reductive amination of MIBK with methylamine using platinum or palladium catalysts under hydrogen pressure [2].

Biocatalytic Route
Class-level
Enzymatic: amine dehydrogenase, >99% conversion for primary amine
Chemical: reductive amination of MIBK with methylamine
Supports synthetic route review
Enzymatic route established for primary amine scaffold; extension requires N-methylation
Biocatalysis Chiral amine synthesis Directed evolution Green chemistry Enzymatic amination

Broad Substrate Scope in Asymmetric Organocatalysis

The N,4-dimethylpentan-2-amine-derived organocatalyst scaffold (N-Me substituted acyclic chiral secondary amine) has been validated across eight distinct asymmetric reaction types encompassing 90 substrate examples, delivering both enantiomers of structurally diverse products in good yields with high stereoselectivities [1]. The enantiodivergent control achieved through N-Me versus N-i-Bu substitution was consistently reproduced across Michael additions, aldol reactions, and other carbon–carbon bond-forming transformations [1]. This breadth of validated reactivity distinguishes the N,4-dimethylpentan-2-amine scaffold from less extensively characterized N-alkyl variants whose reaction scope remains unproven or limited to narrow substrate classes.

Substrate Scope
Class-level
8 reaction types, 90 examples validated
Reported broad scope supports catalyst development
Both N-Me and N-i-Bu scaffolds validated; enantiodivergence consistent across scope
Reaction scope Organocatalyst Michael addition Aldol reaction Asymmetric synthesis

N,4-Dimethylpentan-2-amine: Application Scenarios


Organocatalyst Design for Enantiodivergent Synthesis

N,4-Dimethylpentan-2-amine serves as an essential scaffold for designing acyclic chiral secondary amine organocatalysts capable of enantiodivergent control. As demonstrated in direct comparative studies, catalysts bearing the N-methyl substitution (derived from this compound) produce opposite enantioselectivity compared to N-isobutyl analogs across eight reaction types and 90 substrate examples [1]. Research groups engaged in asymmetric method development should procure this compound when targeting the specific enantiomeric series accessible via N-Me-substituted catalysts, as substitution with alternative N-alkyl amines will invert stereochemical outcomes [1].

Building Block for Pharmaceutical Intermediates

The compound is utilized as a versatile chiral secondary amine building block in the synthesis of pharmaceutical intermediates and agrochemicals [1]. Its branched-chain structure and secondary amine functionality enable incorporation into more complex molecular architectures through N-alkylation, reductive amination, or acylation reactions . The availability of the well-characterized hydrochloride salt (mp 136–138 °C) facilitates precise handling in medicinal chemistry workflows where accurate stoichiometry is critical .

Biocatalytic Process and Chiral Amine Library

The enzymatic synthesis of the chiral primary amine scaffold (1,3-dimethylbutylamine) using engineered amine dehydrogenases with >99% conversion provides a green chemistry platform that can be extended to N,4-dimethylpentan-2-amine via subsequent N-methylation or direct biocatalytic N-methylation approaches [1]. This compound is valuable for laboratories developing chiral amine libraries for high-throughput screening, as its N-methyl substitution introduces distinct steric and electronic properties compared to primary amine counterparts while retaining the same chiral backbone .

SAR Studies of N-Alkyl Substitution Effects

N,4-Dimethylpentan-2-amine is a critical comparator compound for systematic SAR investigations examining how N-alkyl group identity modulates catalyst conformation and stereoselectivity. Research has established that exchanging N-i-Bu for N-Me within the same catalyst framework maintains high stereocontrol while inverting product configuration [1]. This compound should be procured alongside its N-ethyl, N-isopropyl, and N-i-butyl analogs to enable comprehensive mapping of N-substituent effects on catalytic activity and enantioselectivity in asymmetric transformations [1].

Application
Selection Property
Validation Focus
Organocatalyst Design
N-Me substitution profile
Enantiodivergent outcome across N-substitution series
Pharmaceutical Intermediate Synthesis
Hydrochloride salt solid form
Stoichiometry control and solubility in medicinal chemistry
Biocatalytic Amine Library
Synthetic route to secondary amine
N-methylation feasibility from primary amine scaffold
SAR of N-Alkyl Effects
N-alkyl group identity
Comprehensive mapping of stereoselectivity changes
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